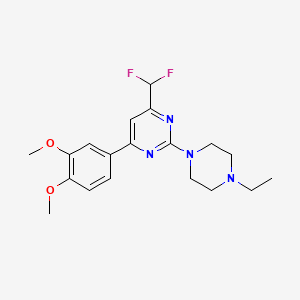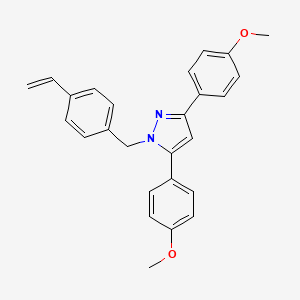
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and ethylpiperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Attachment of the Ethylpiperazino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethylpiperazino groups play a crucial role in modulating these interactions, potentially leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(METHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER
- 4-[6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The presence of the difluoromethyl group in 4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C19H24F2N4O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H24F2N4O2/c1-4-24-7-9-25(10-8-24)19-22-14(12-15(23-19)18(20)21)13-5-6-16(26-2)17(11-13)27-3/h5-6,11-12,18H,4,7-10H2,1-3H3 |
InChI Key |
XWYJKIFLGYNWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10938224.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(4-iodo-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10938232.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide](/img/structure/B10938253.png)

![N-(2-tert-butylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938270.png)
![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938274.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938277.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10938292.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938293.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938294.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10938307.png)
![N-(2,6-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938310.png)
![N-(2-fluoro-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938312.png)
![4-chloro-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10938318.png)
